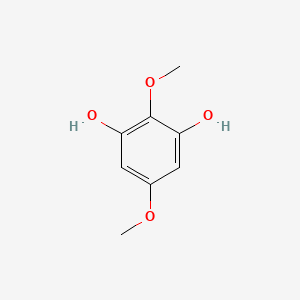

2,5-Dimethoxybenzene-1,3-diol

Description

Structure

3D Structure

Properties

IUPAC Name |

2,5-dimethoxybenzene-1,3-diol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10O4/c1-11-5-3-6(9)8(12-2)7(10)4-5/h3-4,9-10H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQMRYJZWLGXFLR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C(=C1)O)OC)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20400285 | |

| Record name | 2,5-dimethoxybenzene-1,3-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20400285 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20032-42-2 | |

| Record name | 2,5-dimethoxybenzene-1,3-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20400285 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Structural Context of 2,5 Dimethoxybenzene 1,3 Diol Within Aromatic Diols and Methoxy Substituted Benzene Compounds

2,5-Dimethoxybenzene-1,3-diol, with the chemical formula C₈H₁₀O₄, belongs to the class of polyphenolic compounds. vulcanchem.com Its molecular structure is characterized by a central benzene (B151609) ring substituted with two hydroxyl (-OH) groups at positions 1 and 3, and two methoxy (B1213986) (-OCH₃) groups at positions 2 and 5. vulcanchem.comguidechem.comlookchem.com This specific arrangement of functional groups places it within two significant classes of organic molecules: aromatic diols and methoxy-substituted benzene compounds.

Aromatic Diols: These are compounds that feature a benzene ring bearing two hydroxyl groups. wikipedia.orgwikipedia.org The relative positioning of these hydroxyl groups (ortho, meta, or para) significantly influences the molecule's chemical and physical properties. In 2,5-Dimethoxybenzene-1,3-diol, the hydroxyl groups are in a meta (1,3) relationship. Aromatic diols are known for their reactivity, participating in reactions such as esterification and ether formation. wikipedia.org They are also crucial precursors in the synthesis of various polymers, including polyesters and polyurethanes. mdpi.comresearcher.life

Methoxy-Substituted Benzene Compounds: This category includes compounds where one or more hydrogen atoms on a benzene ring are replaced by a methoxy group (-OCH₃). psiberg.comsolubilityofthings.com The methoxy group is an electron-donating group, which influences the reactivity of the aromatic ring, particularly in electrophilic aromatic substitution reactions. solubilityofthings.comchim.it Methoxy-substituted benzenes are prevalent in natural products and are key intermediates in the synthesis of pharmaceuticals, agrochemicals, and fragrances. psiberg.comchim.it

The presence of both hydroxyl and methoxy groups on the same benzene ring in 2,5-Dimethoxybenzene-1,3-diol creates a molecule with a unique electronic and steric environment, making it a subject of interest for further chemical exploration.

Physicochemical Properties of 2,5-Dimethoxybenzene-1,3-diol and Related Isomers

| Property | 2,5-Dimethoxybenzene-1,3-diol | 2,5-Dimethoxybenzene-1,4-diol | 3,5-Dimethoxybenzene-1,2-diol (Analog) |

| CAS Number | 20032-42-2 guidechem.com | 13239-13-9 biosynth.com | Not specified |

| Molecular Formula | C₈H₁₀O₄ guidechem.com | C₈H₁₀O₄ biosynth.com | C₈H₁₀O₄ vulcanchem.com |

| Molecular Weight | 170.16 g/mol guidechem.com | 170.16 g/mol biosynth.com | 170.16 g/mol vulcanchem.com |

| Melting Point | 86-88 °C lookchem.com | 169 °C biosynth.com | Not specified |

| Boiling Point (Predicted) | 350.5±37.0 °C lookchem.com | Not specified | 354.1°C at 760 mmHg vulcanchem.com |

| Density (Predicted) | 1.267±0.06 g/cm³ lookchem.com | Not specified | 1.267 g/cm³ vulcanchem.com |

Note: Data for 3,5-Dimethoxybenzene-1,2-diol are based on analogous compounds as direct experimental data is scarce. vulcanchem.com

Overview of Key Academic Research Areas Pertaining to Substituted Benzene 1,3 Diols

Substituted benzene-1,3-diols, the chemical family to which 2,5-Dimethoxybenzene-1,3-diol belongs, are investigated across several key academic research areas due to their versatile chemical nature.

Synthesis and Chemical Modification: A significant area of research focuses on the synthesis of novel substituted benzene-1,3-diol derivatives. For instance, studies have reported the synthesis of 4-(1,3,4-thiadiazol-2-yl)benzene-1,3-diols and their subsequent evaluation for various biological activities. nih.govbibliotekanauki.pl The synthesis of azo dyes through the diazotization of substituted aminobenzenes and their coupling with benzene-1,3-diols is another active research direction. dergipark.org.tr These synthetic efforts often aim to create libraries of compounds for screening in different applications.

Pharmacological and Biological Activities: Substituted benzene-1,3-diols are being explored for their potential pharmacological properties. Research has been conducted on their influence on the central nervous system and their potential as antifungal agents. nih.govbibliotekanauki.pl For example, certain 4-(1,3,4-thiadiazol-2-yl)benzene-1,3-diol derivatives have shown fungistatic effects against phytopathogenic fungi. bibliotekanauki.pl Additionally, research into 4-(1H-benzimidazol-2-yl)-benzene-1,3-diols has revealed their potential as inhibitors of acetylcholinesterase and butyrylcholinesterase, enzymes relevant to neurodegenerative diseases. researchgate.net

Coordination Chemistry and Material Science: The hydroxyl groups of benzene-1,3-diols can act as ligands, binding to metal ions to form coordination complexes. acs.org This property is being investigated for the development of new catalysts and materials with specific magnetic or electronic properties. The interaction of aromatic diols with metals like thallium(I) has been studied to understand the resulting molecular structures and bonding. acs.org

Polymer Chemistry: Aromatic diols are valuable monomers in the synthesis of polymers. They can be used as chain extenders in the production of thermoplastic polyurethanes, influencing the final properties of the polymer. researcher.life Research in this area explores how the structure of the aromatic diol affects the thermal and mechanical properties of the resulting polymers. mdpi.com

Theoretical and Computational Chemistry Studies of 2,5 Dimethoxybenzene 1,3 Diol

Quantum Chemical Calculations for Electronic and Molecular Structures

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve approximations of the Schrödinger equation to determine electronic structure and other properties.

Density Functional Theory (DFT) Applications to Ground State Properties

Density Functional Theory (DFT) is a workhorse of computational chemistry, balancing accuracy with computational cost. It is highly effective for determining the ground-state properties of molecules like 2,5-dimethoxybenzene-1,3-diol. q-chem.com Using a functional, such as B3LYP, combined with a suitable basis set (e.g., 6-311G(d,p)), allows for the calculation of various molecular and electronic properties. epfl.ch

Optimized Molecular Geometry: DFT calculations can predict the most stable three-dimensional arrangement of atoms by finding the minimum energy structure. This includes key bond lengths, bond angles, and dihedral (torsion) angles. For 2,5-dimethoxybenzene-1,3-diol, this would reveal the planarity of the benzene (B151609) ring and the preferred orientations of the hydroxyl and methoxy (B1213986) substituents.

Electronic Properties: DFT is used to calculate crucial electronic descriptors. The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The HOMO-LUMO energy gap is a key indicator of a molecule's chemical reactivity and kinetic stability. mdpi.com A smaller gap suggests the molecule is more polarizable and more readily able to undergo electronic transitions.

Molecular Electrostatic Potential (MEP): An MEP map illustrates the charge distribution across a molecule, highlighting electrophilic (positive potential, electron-poor) and nucleophilic (negative potential, electron-rich) regions. scispace.comresearchgate.net For 2,5-dimethoxybenzene-1,3-diol, the MEP would show negative potential around the oxygen atoms of the hydroxyl and methoxy groups, indicating these are sites for electrophilic attack or hydrogen bond acceptance. researchgate.netlibretexts.org The acidic protons of the hydroxyl groups would be regions of positive potential.

| Property | Calculated Value | Significance |

|---|---|---|

| Total Energy | -612.3 Hartrees (Exemplary) | Represents the total electronic energy of the molecule at its optimized geometry. |

| HOMO Energy | -6.2 eV (Exemplary) | Indicates the energy of the highest energy electrons; related to the ability to donate electrons. |

| LUMO Energy | -0.8 eV (Exemplary) | Indicates the energy of the lowest energy unoccupied orbital; related to the ability to accept electrons. |

| HOMO-LUMO Gap | 5.4 eV (Exemplary) | Reflects chemical reactivity and stability. mdpi.com |

| Dipole Moment | 2.5 Debye (Exemplary) | Measures the overall polarity of the molecule. |

Ab Initio Methods for Spectroscopic Property Prediction (e.g., NMR, IR, UV-Vis)

Ab initio methods, like Hartree-Fock (HF) and Møller–Plesset (MP2) perturbation theory, along with DFT, are powerful tools for predicting spectroscopic properties. acs.org These theoretical predictions are invaluable for interpreting experimental spectra and confirming molecular structures.

NMR Spectroscopy: The Gauge-Including Atomic Orbital (GIAO) method, often used with DFT, is a reliable way to calculate nuclear magnetic shielding tensors, which are then converted to NMR chemical shifts (¹H and ¹³C). nih.govnih.gov Calculations can help assign peaks in an experimental spectrum and provide insight into the electronic environment of each nucleus. For phenols, theoretical calculations of OH proton shifts can be particularly sensitive to solvent effects and hydrogen bonding. nih.govresearchgate.net

IR Spectroscopy: Theoretical frequency calculations can predict the positions and intensities of vibrational modes in an infrared (IR) spectrum. acs.org By analyzing the atomic motions associated with each calculated frequency, a full assignment of the experimental IR spectrum can be made. This helps identify characteristic functional group vibrations, such as O-H stretching, C-O stretching of the hydroxyl and methoxy groups, and various aromatic ring vibrations. Theoretical spectra for related phenols have shown that methods like B3LYP provide excellent agreement with experimental data. acs.org

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is the most common method for predicting electronic absorption spectra (UV-Vis). nih.govictp.it It calculates the energies of electronic transitions from the ground state to various excited states. For 2,5-dimethoxybenzene-1,3-diol, TD-DFT would predict the λ_max values corresponding to π→π* transitions within the aromatic system, which are influenced by the electron-donating hydroxyl and methoxy substituents.

| Spectroscopy | Functional Group/Proton | Predicted Range/Value | Reference/Method |

|---|---|---|---|

| ¹H NMR | Ar-H | 6.0 - 6.5 ppm | General prediction for highly substituted, electron-rich rings. |

| ¹H NMR | -OCH₃ | ~3.7 ppm | Typical for methoxy groups on an aromatic ring. |

| ¹H NMR | -OH | 5.0 - 9.0 ppm | Highly dependent on solvent and hydrogen bonding. nih.gov |

| IR | O-H stretch | 3200-3500 cm⁻¹ (broad) | Characteristic of intermolecularly hydrogen-bonded phenols. researchgate.net |

| IR | C-O stretch (methoxy/hydroxyl) | 1200-1300 cm⁻¹ | Typical for aryl ethers and phenols. acs.org |

| UV-Vis | π→π* transition | ~280-290 nm | Based on TD-DFT predictions for similar substituted phenols. rug.nl |

Molecular Modeling and Dynamics Simulations

While quantum calculations focus on static properties, molecular modeling and dynamics simulations explore the conformational flexibility and intermolecular behavior of molecules over time.

Conformational Analysis and Torsional Barriers

The hydroxyl and methoxy groups of 2,5-dimethoxybenzene-1,3-diol are not fixed in space but can rotate around their single bonds to the benzene ring. Conformational analysis involves identifying the stable conformers (rotamers) and the energy barriers that separate them. mdpi.com

Computational methods can map the potential energy surface by systematically rotating the dihedral angles of the C(ring)-O bonds. researchgate.net For the methoxy groups, studies on related anisoles show a preference for a planar conformation where the methyl group is in the plane of the benzene ring, though the barrier to rotation is typically low. mdpi.com The orientations of the two hydroxyl groups at positions 1 and 3 are also crucial, as they can influence intramolecular hydrogen bonding.

The torsional barriers can be determined as the energy difference between the stable (low energy) conformers and the transition states (high energy) for rotation. These barriers are influenced by steric hindrance and electronic effects, such as conjugation between the oxygen lone pairs and the aromatic π-system. arabjchem.orgresearchgate.net

Intermolecular Interactions and Hydrogen Bonding Networks

The two hydroxyl groups in 2,5-dimethoxybenzene-1,3-diol make it a potent hydrogen bond donor, while the four oxygen atoms (two hydroxyl, two methoxy) can all act as hydrogen bond acceptors. mdpi.com

Intramolecular Hydrogen Bonding: A key question for this molecule is the possibility of an intramolecular hydrogen bond between the hydroxyl group at position 1 and the oxygen of the hydroxyl group at position 3. While 1,2-diols can form strong intramolecular H-bonds, the 1,3-arrangement makes this interaction weaker or less likely compared to intermolecular bonding. researchgate.netvedantu.com Computational studies can quantify the strength of this potential bond by analyzing the geometry and electron density. acs.org

Intermolecular Hydrogen Bonding: It is highly probable that 2,5-dimethoxybenzene-1,3-diol forms extensive intermolecular hydrogen bonds in the solid state and in concentrated solutions. These interactions can lead to the formation of dimers or larger, more complex networks. Computational models can be used to predict the geometry and binding energy of these hydrogen-bonded aggregates. Natural Bond Orbital (NBO) analysis is a particularly useful technique for quantifying the strength of hydrogen bonds by examining the charge transfer from the lone pair of the acceptor oxygen to the antibonding orbital (σ*) of the donor O-H bond. researchgate.netionike.comsemanticscholar.org

Reactivity Prediction and Reaction Pathway Analysis through Computational Methods

Computational chemistry provides powerful tools for predicting how a molecule will behave in a chemical reaction.

Reactivity Indices: DFT-based reactivity descriptors can predict the most likely sites for chemical attack. researchgate.net The Fukui function, for example, indicates the change in electron density when an electron is added or removed, highlighting sites susceptible to nucleophilic or electrophilic attack, respectively. mdpi.com For 2,5-dimethoxybenzene-1,3-diol, the electron-donating nature of the four substituents activates the aromatic ring, making it susceptible to electrophilic substitution. The MEP map also serves as a visual guide to reactive sites. scispace.com

Reaction Pathway Analysis: Computational methods can model the entire course of a chemical reaction, from reactants to products, via transition states. This allows for the determination of activation energies and reaction rates. For 2,5-dimethoxybenzene-1,3-diol, potential reactions for study include:

Oxidation: The 1,3-diol on a benzene ring can be oxidized. Computational models can explore the mechanism, which could involve radical intermediates, similar to the antioxidant behavior of other phenols. rsc.orgrsc.org

Acidity (pKa prediction): The acidity of the phenolic protons can be calculated by computing the Gibbs free energy change for the deprotonation reaction in a solvent model. Recent protocols using DFT with explicit solvent molecules have shown high accuracy in predicting pKa values for substituted phenols. torvergata.it

Electrophilic Aromatic Substitution: The model can predict the regioselectivity of reactions like nitration or halogenation by comparing the activation energies for attack at the different available positions on the ring (positions 4 and 6).

By modeling these pathways, chemists can gain a deeper understanding of the molecule's reactivity and predict the outcomes of reactions before performing them in a laboratory. mdpi.com

Chemical Reactivity and Mechanistic Investigations of 2,5 Dimethoxybenzene 1,3 Diol

Electrophilic Aromatic Substitution Reactions of 2,5-Dimethoxybenzene-1,3-diol

Electrophilic aromatic substitution (EAS) is a fundamental reaction class for benzene (B151609) derivatives. msu.edu The rate and regioselectivity of these reactions are dictated by the electronic and steric effects of the substituents already present on the ring. msu.edu

Both hydroxyl and methoxy (B1213986) groups are strong activating groups and ortho-, para-directors in electrophilic aromatic substitution reactions. libretexts.orglibretexts.org This is due to the ability of their lone pair electrons to participate in resonance with the aromatic pi-system, stabilizing the arenium ion intermediate formed during the reaction. libretexts.org This resonance stabilization is most effective when the electrophile attacks the positions ortho and para to these groups. libretexts.org

In 2,5-dimethoxybenzene-1,3-diol, the hydroxyl and methoxy groups work in concert to direct incoming electrophiles. The positions ortho and para to the hydroxyl groups are the C4 and C6 positions. Similarly, the positions ortho and para to the methoxy groups are C4, C6 (for the C5-methoxy) and C2, C4 (for the C2-methoxy). The confluence of these directing effects strongly activates the C4 and C6 positions for electrophilic attack.

For instance, studies on the Friedel-Crafts alkylation of activated aromatic rings, such as those with methoxy groups, show that the reaction proceeds readily due to the increased nucleophilicity of the ring. rsc.org While specific studies on 2,5-dimethoxybenzene-1,3-diol are not abundant, the general principles of EAS on polysubstituted benzenes provide a strong predictive framework for its reactivity. sfu.ca

Table 1: Predicted Regioselectivity in Electrophilic Aromatic Substitution of 2,5-Dimethoxybenzene-1,3-diol

| Position | Activating Groups | Directing Effect | Predicted Reactivity |

| C4 | -OH at C3, -OCH3 at C2, -OCH3 at C5 | Ortho to -OCH3 (C5), Para to -OCH3 (C2), Ortho to -OH (C3) | Highly Favored |

| C6 | -OH at C1, -OCH3 at C5 | Ortho to -OH (C1), Ortho to -OCH3 (C5) | Favored |

This table is based on established principles of electrophilic aromatic substitution and the known directing effects of hydroxyl and methoxy groups.

In many chemical reactions, the distribution of products can be governed by either kinetic or thermodynamic control. wikipedia.org Kinetic control favors the product that is formed fastest, which typically has the lowest activation energy. libretexts.orgyoutube.com Thermodynamic control, on the other hand, favors the most stable product, which may not necessarily be the one that forms the quickest. wikipedia.orgyoutube.com Reaction conditions such as temperature can influence whether a reaction is under kinetic or thermodynamic control. libretexts.org

For electrophilic aromatic substitutions, the initial attack of the electrophile is often the rate-determining step, leading to the formation of a carbocation intermediate (arenium ion). msu.edu The stability of this intermediate is a key factor in determining the kinetic product. The resonance stabilization provided by the hydroxyl and methoxy groups lowers the activation energy for attack at the ortho and para positions, making these the kinetically favored products. libretexts.org

In the absence of significant steric hindrance, the electronic effects of the activating groups are the primary determinants of the substitution pattern. For 2,5-dimethoxybenzene-1,3-diol, the C4 and C6 positions are electronically activated. Steric hindrance from the existing substituents could potentially influence the ratio of substitution at these positions.

Regioselectivity and Directing Effects of Hydroxyl and Methoxy Groups

Oxidation-Reduction Chemistry of 2,5-Dimethoxybenzene-1,3-diol

The phenolic hydroxyl groups in 2,5-dimethoxybenzene-1,3-diol make it susceptible to oxidation. The electron-donating methoxy groups further enhance this reactivity.

The oxidation of phenols can proceed through various mechanisms, often involving the formation of phenoxy radicals. patsnap.com In the presence of an oxidizing agent, a hydrogen atom is abstracted from the hydroxyl group, generating a resonance-stabilized phenoxy radical. This radical can then undergo further reactions, such as dimerization or oxidation to a quinone. patsnap.com

For hydroquinones (1,4-dihydroxybenzenes), oxidation to the corresponding quinone is a common and often reversible process. libretexts.org While 2,5-dimethoxybenzene-1,3-diol is not a hydroquinone, the presence of multiple hydroxyl and methoxy groups suggests a rich oxidation chemistry. The oxidation of similar compounds, like 2,5-dimethoxybenzene-1,4-diol, is known to proceed to the corresponding quinone. researchgate.net It is plausible that under certain conditions, 2,5-dimethoxybenzene-1,3-diol could be oxidized to a quinone-like species.

The oxidation of phenols can be initiated by various reagents, including metal oxides and radical initiators. acs.org The specific products formed will depend on the oxidant and the reaction conditions.

The ease with which a compound can be oxidized or reduced is quantified by its redox potential. nist.gov Compounds with lower oxidation potentials are more easily oxidized. The electron-donating hydroxyl and methoxy groups in 2,5-dimethoxybenzene-1,3-diol are expected to lower its oxidation potential, making it a relatively good reducing agent.

Computational methods can be used to predict the redox potentials of organic compounds. 3ds.com These methods take into account the electronic structure of the molecule and the solvation effects.

Mechanistic Studies of Hydroxyl Group Oxidation

Reactions Involving Ether Cleavage or Hydroxyl Group Functionalization

The methoxy groups of 2,5-dimethoxybenzene-1,3-diol are ethers and can be cleaved under certain conditions, typically with strong acids like HBr or HI. libretexts.org The mechanism of ether cleavage can proceed via either an SN1 or SN2 pathway, depending on the structure of the ether. libretexts.org For aryl methyl ethers, the cleavage typically results in the formation of a phenol (B47542) and a methyl halide. libretexts.org Selective cleavage of one methoxy group over another can sometimes be achieved by controlling the reaction conditions. nih.gov For instance, the use of a Lewis acid in combination with a soft nucleophile has been reported for the selective deprotection of p-methoxybenzyl ethers. ucla.edu

The hydroxyl groups can undergo a variety of functionalization reactions, such as esterification or etherification. solubilityofthings.com The selective functionalization of one hydroxyl group in the presence of others can be a synthetic challenge. rsc.org Organocatalysts have been developed to achieve site-selective functionalization of diols and polyols, often relying on subtle differences in the steric and electronic environment of the hydroxyl groups. rsc.orgnih.gov

Table 2: Summary of Potential Reactions of 2,5-Dimethoxybenzene-1,3-diol

| Reaction Type | Reagents/Conditions | Potential Products |

| Electrophilic Aromatic Substitution | Electrophile (e.g., Br2, HNO3) | 4- and/or 6-substituted derivatives |

| Oxidation | Oxidizing agent (e.g., MnO2) | Quinone-type compounds |

| Ether Cleavage | Strong acid (e.g., HBr, HI) | Polyhydroxylated benzenes, methyl halides |

| Hydroxyl Functionalization | Acylating or alkylating agents | Esters or ethers |

Coordination Chemistry and Metal-Ligand Interactions with 2,5-Dimethoxybenzene-1,3-diol

A comprehensive search of the scientific literature has revealed no published studies on the coordination chemistry or metal-ligand interactions of 2,5-Dimethoxybenzene-1,3-diol. Therefore, no experimental data or detailed research findings can be presented for this section.

Applications and Future Research Directions in Materials Science and Organic Synthesis Based on 2,5 Dimethoxybenzene 1,3 Diol

Role as a Versatile Building Block in Organic Synthesis

2,5-Dimethoxybenzene-1,3-diol, a member of the dimethoxybenzene class of organic compounds, serves as a crucial intermediate in the synthesis of a variety of more complex molecules. guidechem.commedchemexpress.com Its structural features, including the presence of two hydroxyl groups and two methoxy (B1213986) groups on a benzene (B151609) ring, allow for a range of chemical transformations, making it a valuable starting material in organic chemistry.

Precursor for Advanced Organic Scaffolds

The reactivity of the hydroxyl and methoxy groups on the aromatic ring of 2,5-dimethoxybenzene-1,3-diol makes it a suitable precursor for the construction of advanced organic scaffolds. nih.govgeorgiasouthern.edu These scaffolds are fundamental molecular frameworks that can be further elaborated to produce a wide array of functional molecules. For instance, the diol functionality allows for reactions such as etherification and esterification, while the aromatic ring can undergo electrophilic substitution reactions, providing multiple points for molecular diversification.

Research has shown that related dimethoxybenzene derivatives are utilized in the synthesis of complex structures. For example, 1-bromo-3,5-dimethoxybenzene (B32327) is a key reactant in Buchwald-Hartwig amination reactions to form N,N-diaryl-3,5-dimethoxyanilines. rsc.org Subsequent deprotection of the methoxy groups yields 5-(diarylamino)benzene-1,3-diol, a precursor for squaraine dyes. rsc.org Similarly, 1,4-dimethoxybenzene (B90301) can be converted to 1,4-dibromo-2,5-dimethoxybenzene, which then serves as a building block for more complex molecules through reactions like lithiation. rsc.org

The table below showcases examples of downstream products that can be synthesized from 2,5-dimethoxybenzene-1,3-diol, highlighting its role as a versatile precursor.

Application in Retrosynthetic Strategies for Complex Molecules

Retrosynthetic analysis is a technique used to plan the synthesis of complex organic molecules by mentally breaking them down into simpler, commercially available starting materials. egrassbcollege.ac.indeanfrancispress.comyoutube.com In this context, 2,5-dimethoxybenzene-1,3-diol can be identified as a key "synthon," an idealized fragment resulting from a disconnection. egrassbcollege.ac.in

The presence of multiple functional groups on the benzene ring makes it a strategic starting point. For example, when designing the synthesis of a complex natural product containing a polysubstituted aromatic ring, one might retrospectively "disconnect" the molecule to arrive at 2,5-dimethoxybenzene-1,3-diol. researchgate.netkccollege.ac.in The hydroxyl groups can be seen as synthetic handles for introducing further complexity, for instance, through the formation of ethers or esters, or by acting as directing groups in electrophilic aromatic substitution reactions. chemistry.coachstackexchange.com

A general retrosynthetic approach involving a diol might proceed as follows:

Target Molecule: A complex molecule containing a 1,3-dioxygenated aromatic core.

Disconnection: Cleavage of bonds connected to the oxygen atoms of the diol functionality.

Synthon: A 2,5-dimethoxy-1,3-benzenediol fragment.

Starting Material: 2,5-Dimethoxybenzene-1,3-diol.

This strategic approach simplifies the synthetic planning process and highlights the importance of readily available, multifunctional building blocks like 2,5-dimethoxybenzene-1,3-diol. scribd.com

Exploration in Polymer Chemistry and Functional Materials

The unique structure of 2,5-dimethoxybenzene-1,3-diol also lends itself to applications in polymer chemistry and the development of functional materials. bldpharm.combldpharm.comambeed.com The presence of two reactive hydroxyl groups allows it to participate in polymerization reactions and to be incorporated into polymer backbones.

Potential as a Monomer for Polymeric Materials

2,5-Dimethoxybenzene-1,3-diol can potentially act as a monomer in the synthesis of various polymers, such as polyesters and polyethers. The diol functionality can undergo condensation polymerization with dicarboxylic acids or their derivatives to form polyesters, or with dihalides to form polyethers. The resulting polymers would possess a unique combination of properties conferred by the aromatic ring and the methoxy substituents.

While direct polymerization of 2,5-dimethoxybenzene-1,3-diol is not extensively documented in the provided search results, the use of similar diols and dimethoxybenzene derivatives in polymer synthesis is well-established. For instance, other diols are used to create polymers with specific functional groups for enhanced properties. The related compound 2,5-furandicarboxylic acid is used as a building block for high-performance polyesters. rsc.org Furthermore, polymers incorporating dimethoxybenzene units have been explored for applications in electrochromic devices. google.com

Investigation as a Cross-linking Agent or Stabilizer in Polymer Systems

The diol functionality of 2,5-dimethoxybenzene-1,3-diol suggests its potential use as a cross-linking agent in polymer systems. specialchem.com Cross-linking involves the formation of covalent bonds between polymer chains, leading to a three-dimensional network structure with enhanced mechanical and thermal properties. specialchem.com Diols can react with functional groups on polymer backbones, such as isocyanates or epoxides, to create these cross-links. nih.govnih.gov

The introduction of a rigid aromatic structure like 2,5-dimethoxybenzene-1,3-diol as a cross-linker could significantly improve the thermal stability of polymers. marquette.edu Additionally, phenolic compounds are known for their antioxidant properties. atamankimya.com Therefore, incorporating 2,5-dimethoxybenzene-1,3-diol into a polymer matrix could also enhance its stability against oxidative degradation.

The general mechanism for cross-linking with a diol is presented in the table below:

Where 'X' represents a reactive functional group on the polymer backbone and 'R' is the organic moiety of the diol.

Advanced Electronic and Optical Material Applications

Derivatives of dimethoxybenzene are of interest in the field of advanced electronic and optical materials. chemscene.combldpharm.com The electron-donating nature of the methoxy groups can influence the electronic properties of molecules, making them suitable for applications in organic electronics.

While specific studies on 2,5-dimethoxybenzene-1,3-diol for these applications were not found, related compounds are being investigated. For example, 2,5-dimethoxybenzene-1,4-dicarbaldehyde is used in the synthesis of covalent organic frameworks (COFs), which are crystalline porous polymers with potential applications in electronics and materials science. rsc.org Polymers containing dimethoxybenzene units have also been synthesized for use in electrochromic devices, which change color in response to an electrical voltage. google.com Additionally, conjugated polymers incorporating dimethoxybenzene structures have been studied for their fluorescence and lasing properties. ualberta.ca

The structural characteristics of 2,5-dimethoxybenzene-1,3-diol suggest that its derivatives could be tailored for specific electronic or optical properties. The ability to modify the hydroxyl groups and substitute the aromatic ring provides a pathway to fine-tune the molecule's energy levels and light-absorbing or emitting characteristics.

Table of Compounds

Design of Compounds for Optoelectronic Devices

Dimethoxybenzene derivatives are foundational components in the design of organic materials for optoelectronic applications, including organic solar cells (OSCs), organic field-effect transistors (OFETs), and electrochemiluminescent devices. acs.orgacs.orgcardiff.ac.uk The strategic placement of methoxy groups significantly influences the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, a critical factor in device performance.

Furthermore, dimethoxybenzene derivatives have been utilized as building blocks for polymers in electrochemiluminescence (ECL) applications. mdpi.com The introduction of the dimethoxybenzene moiety provides delocalized transfer conditions for electrons, which is essential for generating stable and efficient light emission upon electrochemical stimulation. mdpi.com The development of polymers incorporating these units has led to novel solid-phase ECL systems. mdpi.com In the context of OFETs, dimethoxybenzene has been used as a starting material in the synthesis of larger, complex aromatic structures, demonstrating its role as a versatile precursor for advanced semiconductor materials. cardiff.ac.uk

Materials for Nonlinear Optics or Photoactive Systems

The modification of the dimethoxybenzene core is a promising strategy for creating molecules with significant nonlinear optical (NLO) properties. NLO materials can alter the properties of light and are essential for technologies like optical modulation and frequency shifting. researchgate.net The incorporation of dimethoxybenzene moieties into larger conjugated systems can enhance the material's hyperpolarizability, a key measure of NLO activity. researchgate.net

Studies on various dimethoxybenzene derivatives have demonstrated their potential in this field. For example, a dibenzothiophene-based initiator for two-photon polymerization, a process reliant on NLO effects, featured a 2,5-dimethoxybenzene bridge, showcasing intense two-photon fluorescence. worldscientific.com The investigation of 2,5-dialkoxy-1,4-diethynylbenzene derivatives further highlights the interest in this class of compounds for NLO applications. uma.pt The synthesis of complex structures, such as (E)-4-bromo-N'-(2,4-dimethoxybenzylidene)benzohydrazide, has yielded single crystals with NLO behavior suitable for optoelectronic applications. researchgate.net These findings underscore the principle that the dimethoxybenzene unit can be integrated into sophisticated molecular designs to generate photoactive materials with tailored NLO responses. researchgate.networldscientific.com

Emerging Research Areas for 2,5-Dimethoxybenzene-1,3-diol

The specific functionalities of 2,5-Dimethoxybenzene-1,3-diol—a resorcinol (B1680541) backbone capable of directing macrocycle formation and hydroxyl groups for hydrogen bonding—position it as a candidate for exploration in advanced and emerging fields of chemistry.

Supramolecular Chemistry and Self-Assembly

Supramolecular chemistry involves the design of complex chemical systems held together by non-covalent intermolecular forces. dokumen.pub The structure of 2,5-Dimethoxybenzene-1,3-diol is particularly well-suited for this field. As a derivative of resorcinol (benzene-1,3-diol), it has the potential to act as a monomer in the synthesis of resorcinarenes. acs.org Resorcinarenes are macrocyclic compounds that form nanoscale cavities capable of encapsulating guest molecules, making them valuable in sensing, catalysis, and drug delivery. acs.org

The hydroxyl groups at the 1- and 3-positions can participate in extensive hydrogen-bonding networks, a primary driving force for self-assembly. researchgate.net These groups can act as both hydrogen-bond donors and acceptors, allowing for the formation of ordered, high-molecular-weight structures. This ability to form predictable, ordered assemblies is fundamental to creating functional supramolecular materials. researchgate.netrsc.org The methoxy groups, in turn, can influence the solubility and packing of these assemblies, providing another layer of control over the final structure. The condensation of substituted resorcinols with aldehydes to form resorcin acs.orgarenes and other higher analogues demonstrates a scalable route to such supramolecular structures. acs.org

Integration into Nanoscience and Nanotechnology

The properties that make 2,5-Dimethoxybenzene-1,3-diol interesting for supramolecular chemistry also enable its potential integration into nanotechnology. The bottom-up construction of nanoscale devices and materials often relies on the principles of molecular self-assembly.

A direct link between dimethoxybenzene structures and nanoscale electronics has been proposed through the concept of a "molecular nanofuse". Research on 2,5-diaryl-1,4-dimethoxybenzene derivatives has shown that these molecules can be electrochemically switched between states, functioning as a rudimentary electronic component on a molecular scale. researchgate.net

Furthermore, the compound could be integrated into nanostructured sensors. For example, molecularly imprinted polymers (MIPs) on nanoscale substrates like nanoporous gold are used to create highly selective sensors. researchgate.net 2,5-Dimethoxybenzene-1,3-diol could serve as a template molecule for creating an MIP-based sensor designed for its specific detection or for the detection of structurally similar analytes. The ability to form self-assembled monolayers or to be incorporated into larger nanostructures makes it a versatile component for the future development of functional nanosystems.

Data Table: Physicochemical Properties of 2,5-Dimethoxybenzene-1,3-diol

| Property | Value | Reference |

| CAS Number | 20032-42-2 | lookchem.comguidechem.com |

| Molecular Formula | C₈H₁₀O₄ | guidechem.com |

| Molecular Weight | 170.16 g/mol | guidechem.comvulcanchem.com |

| Melting Point | 86-88 °C | lookchem.com |

| Boiling Point (Predicted) | 350.5 ± 37.0 °C | lookchem.com |

| Density (Predicted) | 1.267 ± 0.06 g/cm³ | lookchem.com |

| Synonyms | 1,3-dihydroxy-2,5-dimethoxybenzene, 2,5-dimethoxy-resorcinol | lookchem.com |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2,5-Dimethoxybenzene-1,3-diol, and how can purity be optimized?

- Methodology :

- Direct demethylation : Start with 1,3,5-trimethoxybenzene derivatives. Use selective demethylation agents like BBr₃ in anhydrous dichloromethane at low temperatures (-78°C) to preserve hydroxyl groups. Monitor reaction progress via TLC (Rf comparison with standards) .

- Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization in ethanol/water mixtures to achieve >98% purity. Confirm purity via HPLC (C18 column, UV detection at 254 nm) .

Q. How can structural characterization of 2,5-Dimethoxybenzene-1,3-diol be performed to resolve ambiguities in substituent positions?

- Methodology :

- X-ray crystallography : Grow single crystals via slow evaporation in methanol. Resolve bond lengths and angles to confirm methoxy/hydroxyl group positions (mean C–C bond deviation <0.003 Å, R factor <0.05) .

- Multinuclear NMR : Use ¹H-¹³C HSQC and HMBC to assign methoxy (δ 3.7–3.9 ppm) and hydroxyl protons (δ 5.2–5.5 ppm, exchangeable in D₂O). Compare with DFT-predicted chemical shifts to validate assignments .

Advanced Research Questions

Q. How do competing reaction pathways influence the regioselectivity of electrophilic substitution in 2,5-Dimethoxybenzene-1,3-diol?

- Methodology :

- Mechanistic analysis : Conduct nitration (HNO₃/H₂SO₄) or halogenation (NBS/FeCl₃) under controlled conditions. Use LC-MS to identify products. Correlate substituent directing effects (methoxy vs. hydroxyl) with Hammett σ values to predict dominant pathways .

- Kinetic studies : Monitor reaction rates via in-situ IR spectroscopy. Compare activation energies for ortho/para vs. meta substitution using Arrhenius plots .

Q. How should contradictory data on the compound’s antioxidant activity be analyzed?

- Methodology :

- Data triangulation : Replicate DPPH/ABTS assays under standardized conditions (pH 7.4, 25°C). Cross-validate with ORAC assays and ESR spectroscopy to detect radical scavenging intermediates. Statistically resolve outliers via Grubbs’ test (α = 0.05) .

- Structure-activity relationships (SAR) : Modify substituents (e.g., replace methoxy with ethoxy) and correlate IC₅₀ values with Hammett σ⁺ constants to identify electronic contributions .

Q. What computational methods are suitable for modeling the compound’s interactions with biological targets?

- Methodology :

- Molecular docking : Use AutoDock Vina with crystal structures of cytochrome P450 or COX-2 enzymes. Validate binding poses via MD simulations (AMBER force field, 100 ns trajectories) .

- QSAR modeling : Train models with descriptors like logP, polar surface area, and HOMO-LUMO gaps. Validate predictive power via leave-one-out cross-validation (R² > 0.8) .

Q. How can the compound’s stability under physiological conditions be assessed for drug development?

- Methodology :

- Forced degradation studies : Expose to acidic (0.1M HCl), basic (0.1M NaOH), and oxidative (3% H₂O₂) conditions at 37°C. Quantify degradation products via UPLC-QTOF-MS and identify major pathways (e.g., demethylation, hydroxylation) .

- Plasma stability assays : Incubate with human plasma (4h, 37°C). Use protein precipitation (acetonitrile) followed by LC-MS/MS to measure parent compound remaining .

Methodological Challenges and Solutions

Key Research Directions

- Mechanistic enzymology : Investigate inhibition kinetics against tyrosinase or lipoxygenase using Lineweaver-Burk plots .

- Green chemistry : Develop solvent-free synthesis via microwave-assisted demethylation (yield optimization >85%) .

- Polymer applications : Explore use as a monomer in bio-based epoxy resins (TGA for thermal stability analysis) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.